(2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile (2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile
Brand Name: Vulcanchem
CAS No.: 683250-97-7
VCID: VC6472756
InChI: InChI=1S/C21H15F3N2O2S/c1-27-18-8-7-14(10-19(18)28-2)17-12-29-20(26-17)15(11-25)9-13-5-3-4-6-16(13)21(22,23)24/h3-10,12H,1-2H3/b15-9+
SMILES: COC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC=C3C(F)(F)F)C#N)OC
Molecular Formula: C21H15F3N2O2S
Molecular Weight: 416.42

(2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile

CAS No.: 683250-97-7

Cat. No.: VC6472756

Molecular Formula: C21H15F3N2O2S

Molecular Weight: 416.42

* For research use only. Not for human or veterinary use.

(2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile - 683250-97-7

Specification

CAS No. 683250-97-7
Molecular Formula C21H15F3N2O2S
Molecular Weight 416.42
IUPAC Name (E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile
Standard InChI InChI=1S/C21H15F3N2O2S/c1-27-18-8-7-14(10-19(18)28-2)17-12-29-20(26-17)15(11-25)9-13-5-3-4-6-16(13)21(22,23)24/h3-10,12H,1-2H3/b15-9+
Standard InChI Key KOVPNJDZXGNZDP-OQLLNIDSSA-N
SMILES COC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC=C3C(F)(F)F)C#N)OC

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, (E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile, delineates its core structure:

  • A thiazole ring (1,3-thiazol-2-yl) serves as the central heterocycle, substituted at the 4-position with a 3,4-dimethoxyphenyl group.

  • The 2-position of the thiazole is linked to an α,β-unsaturated nitrile moiety (prop-2-enenitrile), which connects to a 2-(trifluoromethyl)phenyl group at the β-carbon .

The E configuration of the double bond in the acrylonitrile segment is confirmed by the stereodescriptor (2E), indicating trans spatial arrangement.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₂₁H₁₅F₃N₂O₂S
Molecular Weight416.42 g/mol
CAS Registry Number683250-97-7
SMILESCOC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC=C3C(F)(F)F)C#N)OC
InChIKeyKOVPNJDZXGNZDP-OQLLNIDSSA-N

Spectroscopic and Crystallographic Data

While single-crystal X-ray diffraction data for this compound are unavailable, related chalcone derivatives with analogous substituents (e.g., 3,4-dimethoxyphenyl and trifluoromethylphenyl groups) crystallize in triclinic systems with centrosymmetric space groups . Such structural analyses highlight the influence of methoxy and trifluoromethyl groups on molecular packing and intermolecular interactions, which could extrapolate to this compound’s solid-state behavior .

Synthesis and Preparation

Synthetic Pathways

The synthesis of (2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile likely involves multi-step protocols common to thiazole derivatives:

  • Thiazole Ring Formation: Condensation of a thiourea derivative with α-haloketones or via Hantzsch thiazole synthesis, incorporating the 3,4-dimethoxyphenyl group at the 4-position.

  • Acrylonitrile Assembly: A Knoevenagel condensation between the thiazole-2-carbaldehyde and 2-(trifluoromethyl)phenylacetonitrile could yield the α,β-unsaturated nitrile scaffold.

  • Stereochemical Control: The E configuration is favored due to steric hindrance between the thiazole and trifluoromethylphenyl groups during condensation .

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsPurpose
1Thiourea, α-bromoketone, ethanol, refluxThiazole ring formation
2Piperidine, acetic acid, toluene, 110°CKnoevenagel condensation

Physicochemical Properties

Solubility and Lipophilicity

The compound’s solubility remains unreported, but its structure suggests moderate lipophilicity due to:

  • The trifluoromethyl group (-CF₃), which enhances hydrophobic character.

  • Methoxy groups (-OCH₃) contributing to limited aqueous solubility despite their polar nature .

Thermal Stability

Analogous chalcone derivatives exhibit thermal decomposition temperatures above 200°C, suggesting that this compound may similarly resist thermal degradation . Differential scanning calorimetry (DSC) of related molecules shows melting points between 150–180°C, implying a comparable range for this substance .

ParameterValueSource
Nonlinear absorption (β)~5 cm/GW
Nonlinear refractive index (n₂)~-2.5 × 10⁻¹¹ esu

Research Gaps and Future Directions

  • Synthetic Optimization: Detailed reports on yield, purification, and stereoselectivity are needed.

  • Biological Screening: Prioritize assays against cancer cell lines (e.g., MCF-7, A549) and microbial pathogens.

  • Crystallographic Studies: Single-crystal X-ray analysis to elucidate supramolecular interactions.

  • Computational Modeling: DFT studies to predict electronic properties and reactivity.

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